molecular formula C7H5BrClF B3057257 2-Bromo-4-(chloromethyl)-1-fluorobenzene CAS No. 78239-72-2

2-Bromo-4-(chloromethyl)-1-fluorobenzene

Cat. No. B3057257
CAS RN: 78239-72-2
M. Wt: 223.47 g/mol
InChI Key: WVZWBCYWQAZDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “2-bromo-4-chlorophenyl-2-bromobutyrate” was achieved by the reaction of “2-bromo-4-chlorophenol” with “2-bromobutryl bromide” in the presence of pyridine and acetonitrile .

Scientific Research Applications

Electrochemical Fluorination in Aromatic Compounds

2-Bromo-4-(chloromethyl)-1-fluorobenzene has been studied in the context of electrochemical fluorination of aromatic compounds. This process involves the formation mechanism of various fluorinated compounds through electrolysis, a method relevant for producing fluorinated derivatives in industrial chemistry. The study conducted by Hirohide Horio et al. (1996) investigates side-reactions during the fluorination of halobenzenes, which is crucial for understanding and optimizing fluorination processes in aromatic compounds like 2-Bromo-4-(chloromethyl)-1-fluorobenzene (Horio et al., 1996).

Synthesis of Novel Compounds

The compound has applications in the synthesis of novel chemical structures. For example, Cheng-feng Wang (2009) demonstrated its use in creating 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, a compound of interest for various chemical applications. This showcases the role of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in enabling the formation of new molecules with potential applications in materials science and pharmaceuticals (Wang, 2009).

Preparation of Radiochemical Synthons

The compound is also significant in the preparation of radiochemical synthons, such as no-carrier-added 1-bromo-4-[18F]fluorobenzene. This is important for 18F-arylation reactions in radiopharmaceuticals, as discussed by J. Ermert et al. (2004). Their research compares different methods for preparing this synthon, highlighting the compound's importance in creating medical imaging agents (Ermert et al., 2004).

Intermediate in Fungicide Production

Guo Xiang-li (2013) studied the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the production of the fungicide flusilazole. This indicates the utility of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in agricultural chemistry, particularly in the synthesis of compounds that protect crops from fungal diseases (Xiang-li, 2013).

Vibrational Spectroscopy Studies

The compound has been a subject of interest in vibrational spectroscopy. W. Seth-Paul and H. Shino (1975) analyzed the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, a related compound, which aids in understanding the molecular structure and behavior of such molecules in different states (Seth-Paul & Shino, 1975).

properties

IUPAC Name

2-bromo-4-(chloromethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWBCYWQAZDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513056
Record name 2-Bromo-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(chloromethyl)-1-fluorobenzene

CAS RN

78239-72-2
Record name 2-Bromo-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41 g (0.2 mol) of 3-bromo-4-fluoro-benzyl alcohol were dissolved in 250 ml of carbon tetrachloride, and 26 g of thionyl chloride were added dropwise at 20° C., while stirring. The mixture was then stirred at 25°-30° C. for 4 hours and the solvent and excess thionyl chloride were subsequently stripped off at 20° C. under a waterpump vacuum. The residue was distilled in vacuo. 29 g (64.9% of theory) of 3-bromo-4-fluoro-benzyl chloride with a boiling point of 85°-87° C./3 mbars were obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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